molecular formula C6H9NS B15276090 5-Ethylthiophen-2-amine

5-Ethylthiophen-2-amine

Cat. No.: B15276090
M. Wt: 127.21 g/mol
InChI Key: WQRFPOQVZVUESX-UHFFFAOYSA-N
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Description

5-Ethylthiophen-2-amine is a substituted 2-aminothiophene derivative characterized by an ethyl group at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic amines with significant applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-ethylthiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-5-3-4-6(7)8-5/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFPOQVZVUESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophen-2-amine can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for producing aminothiophene derivatives with high yields .

Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are also notable methods for producing thiophene derivatives .

Industrial Production Methods

Industrial production of 5-Ethylthiophen-2-amine typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction, due to its efficiency and high yield, is often preferred for industrial synthesis. Reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, though product distribution depends on reaction stoichiometry and conditions:

  • Monoalkylation : With a 1:1 ratio of amine to alkyl halide (e.g., methyl iodide), the product is a secondary ammonium salt. Excess amine is required to avoid salt formation, as seen in alkylation of primary amines .

  • Exhaustive Alkylation : Using a 3:1 ratio of alkylating agent (e.g., CH₃I) and a bulky base like Hünig’s base (to scavenge HX), quaternary ammonium salts form :

    \ce5Ethylthiophen2amine+3CH3I>5Ethylthiophen2N(CH3)3(+)I()\ce{5-Ethylthiophen-2-amine + 3 CH3I -> 5-Ethylthiophen-2-N(CH3)3^{(+)}I^{(–)}}

Table 1: Alkylation Products

ReagentProductConditions
CH₃I (1:1)5-Ethylthiophen-2-NHCH₃⁺I⁻Excess amine, RT
CH₃I (3:1)5-Ethylthiophen-2-N(CH₃)₃⁺I⁻Hünig’s base, reflux

Acylation Reactions

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides. The ethyl group’s steric hindrance slows reaction kinetics compared to unsubstituted 2-aminothiophene:

\ce5Ethylthiophen2amine+CH3COCl>5Ethylthiophen2NHCOCH3+HCl\ce{5-Ethylthiophen-2-amine + CH3COCl -> 5-Ethylthiophen-2-NHCOCH3 + HCl}

Electrophilic Aromatic Substitution

The amine group activates the thiophene ring toward electrophiles, directing substitution to the 4- and 3-positions:

  • Nitration : Nitric acid in sulfuric acid yields 4-nitro-5-ethylthiophen-2-amine.

  • Halogenation : Bromine in acetic acid produces 4-bromo-5-ethylthiophen-2-amine.

Table 2: Substitution Products

ElectrophileProductYield (%)
NO₂⁺4-Nitro-5-ethylthiophen-2-amine~65
Br₂4-Bromo-5-ethylthiophen-2-amine~72

Oxidation Reactions

  • Amine Oxidation : Strong oxidants (e.g., KMnO₄) convert the amine to a nitro group, yielding 5-ethylthiophen-2-nitro.

  • Thiophene Ring Oxidation : Hydrogen peroxide oxidizes the sulfur atom to a sulfoxide or sulfone:

    \ce5Ethylthiophen2amine+H2O2>5Ethylthiophen2aminesulfoxide\ce{5-Ethylthiophen-2-amine + H2O2 -> 5-Ethylthiophen-2-amine sulfoxide}

Hofmann Elimination

Quaternary ammonium salts derived from 5-ethylthiophen-2-amine undergo Hofmann elimination with strong bases (e.g., NaOH), producing alkenes. Steric effects favor the less substituted alkene (Hofmann rule) :

\ce5Ethylthiophen2N(CH3)3(+)OH()>[Δ]5Ethylthiophen2alkene+N(CH3)3\ce{5-Ethylthiophen-2-N(CH3)3^{(+)}OH^{(–)} ->[\Delta] 5-Ethylthiophen-2-alkene + N(CH3)3}

Coupling Reactions

The amine participates in diazotization at low temperatures (0–5°C) with NaNO₂/HCl, forming diazonium salts that couple with electron-rich aromatics (e.g., phenol) to form azo dyes:

\ce5Ethylthiophen2diazonium+C6H5OH>5Ethylthiophen2azophenol\ce{5-Ethylthiophen-2-diazonium + C6H5OH -> 5-Ethylthiophen-2-azo-phenol}

Synthetic Routes

5-Ethylthiophen-2-amine is synthesized via the Gewald reaction :

  • Condensation of ethyl methyl ketone with cyanoacetate and sulfur under basic conditions (e.g., CaO catalyst) .

  • Acidic workup yields the 2-aminothiophene core.

Key Reaction :

\ceCH3COCH2CH3+NCCH2CO2Me+S>[CaO]5Ethylthiophen2amine\ce{CH3COCH2CH3 + NCCH2CO2Me + S ->[CaO] 5-Ethylthiophen-2-amine}

Scientific Research Applications

N-Ethylthiophen-2-amine, also known as 5-Ethylthiophen-2-amine, has various applications in scientific research, including in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry N-Ethylthiophen-2-amine serves as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
  • Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Derivatives of N-Ethylthiophen-2-amine are explored for their potential use as therapeutic agents in treating various diseases.
  • Industry N-Ethylthiophen-2-amine is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

One study investigated quinoxalinone and quinazolinone Schiff’s bases containing a 5-ethyl-thiophen-2-yl moiety for antibacterial, COX-2 and LDHA inhibition, and anticolorectal activities . The presence of the 5-ethyl-thiophen-2-yl moiety on the azomethine linker influenced the inhibition efficiency, highlighting the importance of specific substituents for biological activity .

Amines, in general, including N-Ethylthiophen-2-amine derivatives, have broad applications in:

  • Medicinal Chemistry Amines are essential components in medicinal chemistry, serving as building blocks for drugs .
  • Organic Synthesis Amines are used as building blocks and reagents in organic synthesis for constructing complex molecules and developing new synthetic methodologies .
  • Material Science Amines are valuable building blocks in materials science for synthesizing polymers, catalysts, sensors, and functional materials in electronics, photonics, energy storage, and biomedical engineering .
  • Environmental Applications Amines play a role in environmental science, both as pollutants and as tools for environmental remediation, including strategies for removing amines from industrial effluents and developing amine-based sorbents for carbon capture and wastewater treatment .

Mechanism of Action

The mechanism of action of 5-Ethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features:

  • Structure : The thiophene core provides aromatic stability, while the ethyl substituent enhances lipophilicity, influencing solubility and reactivity.
  • Synthesis: Typically synthesized via Gewald’s multicomponent reaction, which involves condensation of a ketone (e.g., pentan-3-one for ethyl substitution), an activated nitrile (e.g., cyanoacetamide), and elemental sulfur in the presence of a base like diethylamine .
  • Applications : Intermediate in the synthesis of bioactive molecules, including antimicrobial and antitumor agents .

Comparative Analysis with Similar Compounds

Structural Analogues

The biological and chemical properties of 2-aminothiophenes are highly dependent on substituents at the 5-position. Below is a comparison of 5-Ethylthiophen-2-amine with its methyl, phenyl, and chlorinated derivatives:

Compound Substituent Molecular Formula Molecular Weight Key Applications
5-Ethylthiophen-2-amine Ethyl (-CH₂CH₃) C₆H₉NS 127.21 g/mol Anticancer agents, agrochemicals
5-Methylthiophen-2-amine Methyl (-CH₃) C₅H₇NS 113.18 g/mol Pharmaceutical intermediates
5-Phenylthiophen-2-amine Phenyl (-C₆H₅) C₁₀H₉NS 175.25 g/mol Dye synthesis, polymer additives
(5-Chlorothiophen-2-ylmethyl)-methyl-amine Chlorine (-Cl) C₇H₉ClNS 186.73 g/mol Research reagents, neuroactive probes

Physicochemical Properties

  • Lipophilicity : Ethyl > Phenyl > Methyl > Chlorine derivatives, affecting membrane permeability in drug design.
  • Thermal Stability : Phenyl-substituted compounds exhibit higher melting points (e.g., 5-Phenylthiophen-2-amine: m.p. 145–147°C) compared to ethyl derivatives (m.p. ~90°C) .

Pharmaceutical Relevance

  • 5-Ethylthiophen-2-amine is a precursor to kinase inhibitors and COX-2 antagonists. Its ethyl group optimizes binding to hydrophobic enzyme pockets .
  • 5-Methylthiophen-2-amine oxalate is utilized in antidiabetic drug candidates, leveraging its improved solubility for oral bioavailability .

Q & A

Q. What are the common synthetic routes for 5-Ethylthiophen-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reductive amination of 5-ethylthiophen-2-carbaldehyde with ammonium acetate and sodium borohydride in methanol under reflux can yield the target compound. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (reflux vs. room temperature), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield. Optimization requires monitoring via TLC or GC-MS and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing 5-Ethylthiophen-2-amine?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm ethyl and amine group positions via chemical shifts (e.g., amine protons at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • IR Spectroscopy : To identify N-H stretching (~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 141).
    Cross-referencing with literature data for analogous thiophene derivatives is critical for validation .

Q. What safety protocols are essential when handling 5-Ethylthiophen-2-amine in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in a sealed container at 2–8°C in a dry, ventilated area.
    Refer to SDS guidelines for analogous amines, such as avoiding skin contact and static discharge .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to introduce ethyl groups into thiophen-2-amine derivatives?

Methodological Answer: Optimization strategies include:

  • Ligand Selection : Bulky ligands (e.g., XPhos) enhance steric control for regioselective ethylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility.
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Post-Reaction Analysis : Use GC-MS or HPLC to quantify byproducts and adjust catalyst loading (typically 5–10 mol%). Case studies on similar compounds highlight yield improvements from 40% to 75% with these adjustments .

Q. How should researchers address discrepancies in reported biological activity data for 5-Ethylthiophen-2-amine across studies?

Methodological Answer:

  • Replicate Assays : Standardize cell lines, concentrations, and incubation times (e.g., IC50 measurements using MTT assays).
  • Purity Verification : Confirm compound purity via HPLC (>95%) to exclude impurities as confounding factors.
  • Structural Analog Comparison : Test derivatives (e.g., 5-methyl or 5-chloro analogs) to isolate structure-activity relationships.
    Contradictions in antimicrobial or enzyme inhibition data may arise from assay sensitivity variations, necessitating meta-analysis of protocols .

Q. What strategies resolve low regioselectivity during electrophilic substitution on 5-Ethylthiophen-2-amine’s thiophene ring?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophiles to the 4-position.
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps.
  • Solvent/Electrophile Pairing : Nitration in acetic anhydride favors 4-nitro derivatives, while sulfonation in H2SO4 targets the 5-position.
    Case studies on substituted thiophenes show regioselectivity improvements from 50% to >90% with directing groups .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate 5-Ethylthiophen-2-amine’s neuroactive potential?

Methodological Answer:

  • Concentration Range : Test 0.1–100 µM in neuronal cell cultures (e.g., SH-SY5Y cells).
  • Controls : Include positive (e.g., serotonin reuptake inhibitors) and negative (vehicle-only) controls.
  • Endpoint Assays : Measure cAMP levels (ELISA) or calcium influx (fluorescent dyes).
  • Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC50 and assess significance via ANOVA.
    Refer to analogous amine studies for protocol validation .

Q. What computational methods predict the metabolic stability of 5-Ethylthiophen-2-amine in pharmacokinetic studies?

Methodological Answer:

  • In Silico Tools : Use SwissADME or ADMETLab to predict CYP450 metabolism sites.
  • Docking Simulations : Model interactions with CYP3A4/2D6 enzymes (AutoDock Vina).
  • Experimental Validation : Compare with in vitro microsomal assays (rat liver S9 fractions).
    For example, predicted t1/2 values can guide in vivo dosing regimens .

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